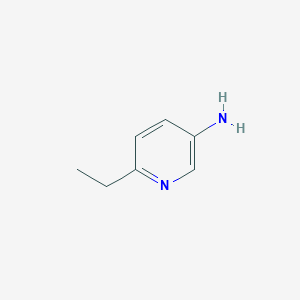

6-Ethylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPKEODUAJQPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551357 | |

| Record name | 6-Ethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126553-00-2 | |

| Record name | 6-Ethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Ethylpyridin-3-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Methylpyridin-3-amine, a Close Structural Analog of 6-Ethylpyridin-3-amine

Senior Application Scientist Note: Comprehensive searches for "this compound" yielded limited specific technical data. To provide a valuable and scientifically robust guide for research and development professionals, this document will focus on the closely related and well-documented structural analog, 6-Methylpyridin-3-amine (also known as 5-amino-2-picoline). The substitution of a methyl for an ethyl group results in a compound with highly comparable electronic properties and reactivity, making this guide a relevant and authoritative resource for understanding the chemical behavior and potential applications of this class of aminopyridines.

6-Methylpyridin-3-amine is a substituted pyridine derivative that serves as a critical building block in organic synthesis.[1] Its structure, featuring a nucleophilic amino group and a pyridine ring, makes it a versatile precursor for a wide range of functionalized molecules. Pyridine-containing compounds are paramount in medicinal chemistry, often acting as scaffolds in the design of therapeutic agents due to their ability to form key hydrogen bonds and their favorable solubility profiles.[2][3] This guide offers an in-depth exploration of the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety protocols associated with 6-Methylpyridin-3-amine, providing a foundational resource for its application in drug discovery and fine chemical manufacturing.[1]

Compound Identifiers:

-

IUPAC Name: 6-Methylpyridin-3-amine

-

Common Names: 5-Amino-2-picoline, 5-Amino-2-methylpyridine

-

CAS Number: 3430-14-6

-

Molecular Formula: C₆H₈N₂

-

Molecular Weight: 108.14 g/mol [4]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, purification, and characterization of 6-Methylpyridin-3-amine.

Physical Properties

The compound is typically an off-white to brown powder under standard conditions.[1] Key quantitative properties are summarized below.

| Property | Value | Source |

| Appearance | Off-white to orange to brown powder | [1] |

| Molecular Weight | 108.14 g/mol | [4] |

| Melting Point | 95-99 °C | [1] |

| Boiling Point | 238.4 °C at 760 mmHg | [1] |

| Density | 1.068 g/cm³ | [1] |

| Flash Point | 121.1 °C | [1] |

Spectroscopic Profile

Spectroscopic analysis provides the structural fingerprint of the molecule.

-

Infrared (IR) Spectroscopy : As a primary aromatic amine, 6-Methylpyridin-3-amine is expected to exhibit characteristic N-H stretching bands. Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretches.[5][6] Other significant absorptions include the N-H bending vibration around 1580-1650 cm⁻¹ and the C-N stretching for aromatic amines in the 1250-1335 cm⁻¹ range.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The protons on the nitrogen atom (N-H) typically appear as a broad signal.[6] The aromatic protons on the pyridine ring will appear in the deshielded region, and their splitting pattern will be indicative of the substitution pattern. The methyl group protons will appear as a singlet in the upfield region (typically ~2.3-2.5 ppm).

-

¹³C NMR : The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the nitrogen will be slightly deshielded compared to other ring carbons.[7][8]

-

-

Mass Spectrometry (MS) : The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (108.14). The odd molecular weight is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[8]

Crystallographic Data

Single-crystal X-ray diffraction studies have been performed on 6-Methylpyridin-3-amine.[4][9] The analysis reveals that the molecule is nearly planar, with the methyl carbon and amine nitrogen atoms being only slightly out of the pyridine ring plane.[4][9] A key feature of its solid-state structure is the presence of intermolecular N-H···N hydrogen bonds, which link adjacent molecules and contribute to the stability of the crystal lattice.[4][9]

Caption: Intermolecular hydrogen bonding in 6-Methylpyridin-3-amine crystal structure.

Synthesis and Reactivity

Understanding the synthesis and reactivity of 6-Methylpyridin-3-amine is crucial for its effective use in research and development.

Synthesis Protocol: Hofmann Rearrangement Approach

A common laboratory synthesis involves a Hofmann-type rearrangement of 6-methylnicotinamide (the amide derivative of 6-methylnicotinic acid). A procedure adapted from published literature provides a reliable method.[4][9]

Experimental Protocol:

-

Preparation of Reagent: In a flask cooled to 0-5 °C, slowly add bromine (17.3 g) to a 5% aqueous solution of sodium hydroxide (303 ml). Maintain the temperature throughout the addition.

-

Amide Addition: To the cold sodium hypobromite solution, add 6-methyl-3-pyridinecarboxamide (an analog of the literature's 3-pyridinecarboxamide) portion-wise over 20 minutes, ensuring the temperature remains between 0-5 °C (273-278 K).[4]

-

Reaction: Once the addition is complete, slowly heat the mixture in an oil bath to 70-80 °C (343-353 K) and maintain for 4 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After cooling to room temperature, extract the product from the aqueous mixture using an organic solvent such as dichloromethane (CH₂Cl₂). Perform the extraction three times to ensure complete recovery.

-

Purification: Combine the organic extracts, wash with water, and then dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Final Product: The resulting solid can be further purified by recrystallization, for example, from a methanol solution, to obtain crystals of 6-Methylpyridin-3-amine.[4]

Caption: Synthetic workflow for 6-Methylpyridin-3-amine via Hofmann rearrangement.

Chemical Reactivity

The reactivity of 6-Methylpyridin-3-amine is dictated by its two primary functional groups: the aromatic pyridine ring and the exocyclic amino group.

-

Nucleophilicity of the Amino Group: The amino group is a potent nucleophile and will readily react with electrophiles. Common reactions include alkylation, acylation to form amides, and reaction with isocyanates to form ureas.[10] This reactivity is fundamental to its use as a building block for more complex molecules.

-

Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient compared to benzene, which influences its substitution patterns.

-

Electrophilic Aromatic Substitution (EAS): EAS reactions (e.g., nitration, halogenation) are generally difficult and require harsh conditions. The reaction typically occurs at the C-3 and C-5 positions, but the existing amino group is a strong activating group and will direct incoming electrophiles.

-

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is more susceptible to NAS than benzene, particularly at the C-2, C-4, and C-6 positions.[2]

-

Applications in Drug Development and Organic Synthesis

6-Methylpyridin-3-amine is a valuable intermediate in the synthesis of a wide array of products across multiple industries.[1]

-

Pharmaceuticals: As an important pharmaceutical intermediate, it is a precursor for various active pharmaceutical ingredients (APIs).[1] The aminopyridine scaffold is a well-established pharmacophore found in drugs targeting kinases, G-protein coupled receptors, and ion channels.[3][11] For instance, related aminopyrimidine derivatives are being investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy.[12]

-

Agrochemicals: Pyridine derivatives are widely used in the pesticide industry, and 5-amino-2-methylpyridine is a key raw material in this sector.[1]

-

Other Industries: It also finds application in the rubber industry and as a general raw material for organic synthesis.[1]

Safety, Handling, and Storage

Proper handling of 6-Methylpyridin-3-amine is essential due to its hazardous nature.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14] An emergency eyewash station and safety shower must be readily accessible.[14]

-

Personal Protective Equipment:

-

Hygiene: Avoid creating dust.[14] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13][14]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[13][15]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

Storage

Store in a dry, cool, and well-ventilated place.[14][15] Keep the container tightly closed and locked up.[14]

References

- 1. 6-methylpyridin-3-amine CAS 3430-14-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Ethylpyridin-3-amine for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Ethylpyridin-3-amine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine scaffold stands as a cornerstone, consistently featured in a significant percentage of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1] Among the vast array of pyridine derivatives, this compound (CAS Number: 126553-00-2 ), also known as 5-amino-2-ethylpyridine, emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic arrangement of a nucleophilic amine group and an ethyl substituent on the pyridine ring offers a unique combination of steric and electronic properties, making it an attractive starting point for creating diverse chemical libraries.

This technical guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis methodologies, and its burgeoning applications in drug development. The content herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 126553-00-2 | N/A |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Boiling Point | 244 °C | N/A |

| Density | 1.068 g/cm³ | N/A |

| Appearance | Off-white to orange to brown powder | N/A |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the catalytic reduction of a nitro-substituted pyridine precursor. This approach is favored for its high yield and selectivity.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-2-vinylpyridine

This protocol details the synthesis of this compound via the catalytic hydrogenation of 5-nitro-2-vinylpyridine. The causality behind this experimental choice lies in the efficiency and selectivity of palladium on carbon (Pd/C) as a catalyst for the reduction of both the nitro group and the vinyl group.[2]

Materials:

-

5-Nitro-2-vinylpyridine

-

10% Palladium on carbon (Pd/C) catalyst (50% water moistened)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or a syringe filter)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-nitro-2-vinylpyridine (1 equivalent) in ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the solution. The amount of catalyst can be empirically determined but a starting point of 10-20% by weight of the starting material is common.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed. This process can take several hours.[1]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oily product.[1] The product can be further purified by column chromatography if necessary.

Applications in Drug Discovery and Development

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] this compound, with its specific substitution pattern, serves as a valuable starting material for the synthesis of compounds targeting various biological pathways.

Kinase Inhibitors: A Promising Avenue

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyridine ring is a well-established component of many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the ATP-binding pocket.[6] The amino group of this compound can be readily functionalized to introduce various side chains that can interact with other regions of the kinase active site, leading to potent and selective inhibitors.

For instance, the amino group can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to append larger and more complex moieties, allowing for extensive structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not extensively documented, the general class of aminopyridines can be toxic if inhaled, ingested, or absorbed through the skin.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Body Protection: A laboratory coat should be worn, and for larger quantities, a chemical-resistant apron is recommended.

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain.[8]

Conclusion: A Versatile Tool for Future Drug Discovery

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of its amino group provide a solid foundation for the exploration of diverse chemical space. As the demand for new and effective drugs continues to grow, the strategic use of such well-defined molecular scaffolds will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. ehs.washington.edu [ehs.washington.edu]

An In-Depth Technical Guide to the Molecular Structure and Applications of 6-Ethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and applications of 6-Ethylpyridin-3-amine. As a key heterocyclic building block, this compound and its derivatives are of significant interest in medicinal chemistry and drug development. This document delves into the nuanced structural features elucidated by spectroscopic methods, outlines a robust synthetic pathway, and explores its emerging role in the development of novel therapeutics, particularly in the realms of kinase inhibition and neurodegenerative diseases. Through a synthesis of experimental data and established scientific principles, this guide serves as an essential resource for researchers leveraging the unique characteristics of the aminopyridine scaffold.

Introduction: The Significance of the Aminopyridine Scaffold

Heterocyclic aromatic amines are foundational scaffolds in modern medicinal chemistry, with the pyridine ring being a particularly privileged structure due to its ability to engage in a variety of non-covalent interactions with biological targets.[1] The strategic placement of an amino group on the pyridine core, as seen in this compound, imparts a unique combination of basicity, hydrogen bonding capability, and nucleophilicity, making it a versatile synthon for the construction of complex molecular architectures.[2] The ethyl substituent at the 6-position further modulates the molecule's lipophilicity and steric profile, offering a handle for fine-tuning pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the molecular characteristics of this compound and its potential as a cornerstone for the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with an ethyl group at the 6-position and an amino group at the 3-position. This arrangement of functional groups dictates its chemical reactivity and physical properties.

Structural Elucidation via Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the ethyl and amino groups.

-

Aromatic Region: The pyridine ring protons will appear in the downfield region, typically between δ 6.5 and 8.5 ppm.[2] The proton at the 2-position is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom, appearing as a doublet. The protons at the 4 and 5-positions will also display characteristic splitting patterns (doublet and doublet of doublets, respectively) based on their coupling with neighboring protons.

-

Ethyl Group: The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), typically in the upfield region of the spectrum.[3]

-

Amino Group: The protons of the primary amine (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration due to hydrogen bonding.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitrogen (C6) and the carbon bearing the amino group (C3) will have their chemical shifts significantly influenced by these substituents.[5][6]

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum.

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrational frequencies of its functional groups.

-

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[7][8]

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the pyridine ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ range.[7]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns for pyridines and amines would also be observed, aiding in structural confirmation.[9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | N/A |

| Molecular Weight | 122.17 g/mol | N/A |

| Appearance | Expected to be a solid or liquid at room temperature | N/A |

| Solubility | Expected to be soluble in organic solvents | N/A |

| pKa | The pyridine nitrogen will have a pKa around 5-6, while the amino group will be a weaker base. | N/A |

Synthesis of this compound

The synthesis of substituted aminopyridines can be achieved through various synthetic routes. While a specific, detailed experimental protocol for this compound is not widely published, a viable synthetic strategy can be adapted from established methods for analogous compounds, such as the synthesis of 6-methylpyridin-3-amine.[10][11]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route involves the Hofmann rearrangement of the corresponding pyridine-3-carboxamide. This approach is advantageous as the starting materials are often commercially available or readily prepared.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Adapted from the synthesis of 6-Methylpyridin-3-amine)

This protocol is a proposed adaptation and should be optimized for the synthesis of this compound.

Step 1: Synthesis of 6-Ethylnicotinamide from 6-Ethylnicotinic acid

-

To a solution of 6-ethylnicotinic acid in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a slight excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

-

Stir the reaction mixture at room temperature until the acid is completely converted to the acid chloride, as monitored by thin-layer chromatography (TLC).

-

Carefully add the acid chloride solution to a cooled, concentrated aqueous solution of ammonia.

-

Stir the mixture vigorously, allowing it to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-ethylnicotinamide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Hofmann Rearrangement of 6-Ethylnicotinamide to this compound

-

Prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide.[10]

-

Add the 6-ethylnicotinamide to the freshly prepared sodium hypobromite solution while maintaining the low temperature.

-

Slowly warm the reaction mixture and then heat to reflux for a specified period, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation under reduced pressure to obtain the final product.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The aminopyridine scaffold is a cornerstone in the design of various therapeutic agents, and this compound serves as a valuable building block in this context. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors

The pyridine ring is a well-established bioisostere for the hinge-binding region of many protein kinases.[2] The amino group at the 3-position can act as a crucial hydrogen bond donor, while the 6-ethyl group can be modified to explore the hydrophobic pocket of the ATP-binding site. Derivatives of aminopyridines have been investigated as inhibitors of various kinases, including:

-

Phosphatidylinositol 3-kinases (PI3Ks): Pyrimidine derivatives, which can be synthesized from aminopyridines, are known inhibitors of PI3K, a key enzyme in cell proliferation and survival.[12]

-

Cyclin-Dependent Kinases (CDKs): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2, a critical regulator of the cell cycle.[13]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Aminopyridinol and aminopyrimidinol derivatives have been designed as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma.[14]

Neurodegenerative Diseases

The aminopyridine scaffold has also been explored for the development of therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

-

Inhibition of Amyloid-β Aggregation: Certain pyridine amine derivatives have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[6]

-

Monoamine Oxidase (MAO) Inhibition: Heterocyclic aromatic amines have been investigated for their ability to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters, which is a therapeutic target in Parkinson's disease.[15]

The versatility of the this compound scaffold allows for the generation of diverse chemical libraries for screening against a wide range of biological targets, making it a highly valuable tool in modern drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique molecular structure, characterized by the strategic placement of amino and ethyl groups on a pyridine ring, provides a foundation for the development of a wide array of biologically active molecules. This technical guide has provided a comprehensive overview of its structural features, a plausible synthetic route, and its significant potential in drug discovery, particularly in the development of kinase inhibitors and therapeutics for neurodegenerative diseases. As research in these areas continues to advance, the importance of the this compound scaffold is poised to grow, offering new avenues for the design and synthesis of innovative medicines.

References

- 1. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. 2-Pyridinamine, 6-methyl- [webbook.nist.gov]

- 10. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 13. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Analysis of Synthetic Pathways

An In-depth Technical Guide to the Synthesis of 6-Ethylpyridin-3-amine

Introduction

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its structural motif, featuring a basic pyridine nitrogen, a nucleophilic amino group, and an ethyl substituent, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of the amino group at the 3-position and the ethyl group at the 6-position offers unique electronic and steric properties, rendering it a valuable intermediate for developing novel pharmaceuticals and functional materials. This guide provides a detailed exploration of two robust and scientifically-grounded synthetic pathways for the preparation of this compound, designed for an audience of researchers, scientists, and drug development professionals.

Two primary and logical retrosynthetic disconnections are considered for the synthesis of this compound. These pathways leverage fundamental and well-established organic transformations, ensuring reliability and scalability.

-

Pathway 1: Electrophilic Nitration and Subsequent Reduction. This classic approach involves the functionalization of a readily available 2-ethylpyridine precursor. The core strategy is to introduce a nitrogen-containing functional group at the 5-position via electrophilic aromatic substitution, which is then converted to the desired amine.

-

Pathway 2: Hofmann Rearrangement. This elegant pathway utilizes a substituted nicotinamide precursor. The key transformation is a carbon-deleting rearrangement that converts a primary amide directly into a primary amine, offering an alternative and often efficient route.

Pathway 1: Synthesis via Nitration and Reduction

This pathway is a robust and highly predictable method, commencing with the commercially available starting material, 2-ethylpyridine.

Causality and Strategic Rationale

The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. However, nitration is achievable under forcing conditions using a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The existing ethyl group at the 2-position is an ortho-, para-director, while the pyridine nitrogen atom deactivates the ring, particularly at the ortho (2,6) and para (4) positions, directing electrophiles to the meta (3,5) positions. The combined directing effects favor the nitration at the 5-position of 2-ethylpyridine. The subsequent reduction of the nitro group is a high-yielding and clean transformation.

Step 1: Nitration of 2-Ethylpyridine

This step involves the synthesis of the key intermediate, 2-ethyl-5-nitropyridine. The procedure is analogous to the well-documented nitration of 2-methylpyridine (2-picoline)[1].

-

Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.

-

Acid Mixture Preparation: To the flask, add concentrated sulfuric acid (H₂SO₄, ~4 equivalents). Cool the acid to below 10 °C with vigorous stirring.

-

Substrate Addition: Slowly add 2-ethylpyridine (1.0 equivalent) to the cold sulfuric acid, ensuring the temperature does not exceed 20 °C.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, ~1.5 equivalents) and concentrated sulfuric acid (~1.5 equivalents) in the dropping funnel and cool it.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2-ethylpyridine in sulfuric acid. The temperature must be carefully maintained between 20-30 °C throughout the addition.[1]

-

Heating: After the addition is complete, the reaction mixture is slowly heated to and maintained at 60-70 °C for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) while cooling to precipitate the product.

-

Isolation: The resulting solid, 2-ethyl-5-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Caption: Step 1: Nitration of 2-Ethylpyridine.

Step 2: Reduction of 2-Ethyl-5-nitropyridine

The nitro group of 2-ethyl-5-nitropyridine is efficiently reduced to the target primary amine using catalytic hydrogenation. This method is often preferred due to its clean reaction profile and high yields.

-

Apparatus Setup: A hydrogenation vessel (e.g., a Parr shaker or a flask suitable for balloon hydrogenation) is charged with 2-ethyl-5-nitropyridine (1.0 equivalent).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol (EtOH) or ethyl acetate (EtOAc). To this solution, add Palladium on carbon (Pd/C, 5-10 mol%) as the catalyst.[2]

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then filled with hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or ~50 psi).

-

Reaction: The mixture is stirred or shaken vigorously at room temperature until the hydrogen uptake ceases (typically 2-6 hours). The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound. Further purification can be performed if necessary (see Purification section).

-

Metal/Acid Reduction: Using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl or acetic acid) is a classic and effective alternative.[2][3]

Caption: Step 2: Catalytic reduction to the target amine.

Data Summary for Pathway 1

| Step | Starting Material | Reagents & Conditions | Product | Expected Yield |

| 1 | 2-Ethylpyridine | HNO₃, H₂SO₄; 20-70 °C | 2-Ethyl-5-nitropyridine | 70-85% |

| 2 | 2-Ethyl-5-nitropyridine | H₂ (g), 10% Pd/C, Ethanol, RT | This compound | >90% |

Pathway 2: Synthesis via Hofmann Rearrangement

This pathway provides an alternative route starting from a carboxylic acid amide. The key step is the Hofmann rearrangement, which is particularly effective for preparing aminopyridines from their corresponding nicotinamides.[4][5]

Causality and Strategic Rationale

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom.[6] The reaction proceeds by treating the amide with bromine and a strong base. An N-bromoamide intermediate is formed, which, upon deprotonation, rearranges to an isocyanate. The alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom.[7] This isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine, with the loss of carbon dioxide. This method is highly valuable as it provides a direct conversion with a change in the carbon skeleton. A direct precedent exists in the synthesis of 6-methylpyridin-3-amine from 3-pyridinecarboxamide.[5][8]

Step 1: Synthesis of 6-Ethylnicotinamide

This intermediate can be prepared from 6-ethylnicotinic acid using standard amidation procedures.

-

Acid Chloride Formation: 6-Ethylnicotinic acid (1.0 equivalent) is refluxed with thionyl chloride (SOCl₂, ~2-3 equivalents) until the evolution of gas ceases (1-2 hours). Excess SOCl₂ is removed by distillation under reduced pressure.

-

Amidation: The crude 6-ethylnicotinoyl chloride is dissolved in a suitable aprotic solvent (e.g., THF or Dichloromethane) and cooled in an ice bath. Concentrated aqueous ammonia (NH₄OH) is added dropwise with vigorous stirring.

-

Reaction and Isolation: The reaction mixture is stirred for 1-2 hours while allowing it to warm to room temperature. The solvent is removed under reduced pressure, and the resulting solid residue is recrystallized from a suitable solvent (e.g., ethanol/water) to give pure 6-ethylnicotinamide.

Caption: Step 1: Amidation of 6-Ethylnicotinic acid.

Step 2: Hofmann Rearrangement of 6-Ethylnicotinamide

This is the key transformation to yield the final product. The protocol is based on established procedures for similar substrates.[5][8]

-

Hypobromite Solution: In a beaker immersed in an ice-salt bath, a solution of sodium hydroxide (NaOH, ~4 equivalents) in water is prepared. Bromine (Br₂, ~1.1 equivalents) is added slowly to this solution with stirring to form sodium hypobromite (NaOBr) in situ. The temperature should be maintained below 10 °C.

-

Amide Addition: 6-Ethylnicotinamide (1.0 equivalent) is added portion-wise to the cold hypobromite solution with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is slowly heated in an oil bath to 70-80 °C and maintained for 1-2 hours.

-

Work-up and Extraction: The mixture is cooled to room temperature. The product can be extracted with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Isolation: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to afford this compound.

Caption: Mechanism of the Hofmann Rearrangement.

Data Summary for Pathway 2

| Step | Starting Material | Reagents & Conditions | Product | Expected Yield |

| 1 | 6-Ethylnicotinic acid | 1. SOCl₂; 2. NH₄OH | 6-Ethylnicotinamide | 85-95% |

| 2 | 6-Ethylnicotinamide | Br₂, NaOH, H₂O; 70-80 °C | This compound | 70-80%[5] |

Purification and Characterization

The final product, this compound, is a basic compound. Standard purification techniques may require slight modifications for optimal results.

-

Column Chromatography: Purification by silica gel chromatography is effective. However, tailing of the product spot on TLC is common due to the interaction of the basic amine with acidic silanol groups on the silica. To mitigate this, it is recommended to add a small amount (0.5-1% v/v) of a base, such as triethylamine (TEA) or pyridine, to the eluent (e.g., Hexane/Ethyl Acetate).

-

Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities. The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt. The aqueous layer is then separated, basified with NaOH, and the free amine is re-extracted into an organic solvent.

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion

This guide has detailed two distinct and highly viable synthetic pathways for the preparation of this compound. Pathway 1 , involving the nitration of 2-ethylpyridine and subsequent reduction, is a classic and reliable route benefiting from a readily available starting material. Pathway 2 , utilizing the Hofmann rearrangement of 6-ethylnicotinamide, offers an elegant alternative that is well-precedented for analogous pyridine systems. The choice between these pathways may depend on factors such as the availability of starting materials, scale of the synthesis, and specific laboratory capabilities. Both routes are grounded in well-understood reaction mechanisms and provide robust frameworks for the successful synthesis of this valuable chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 6-Ethylpyridin-3-amine

This guide provides a comprehensive technical overview of the core physicochemical properties of 6-Ethylpyridin-3-amine, with a specific focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols. By understanding the nuances of this molecule's behavior, researchers can optimize its use in synthetic chemistry, formulation development, and analytical sciences.

Introduction: The Chemical Persona of this compound

This compound, a substituted pyridine derivative, presents a unique combination of a basic pyridine ring and a primary aromatic amine. This structure imparts specific chemical characteristics that govern its solubility in various media and its susceptibility to degradation. The pyridine nitrogen, with its lone pair of electrons, and the amino group are the primary sites for chemical interactions, including protonation, hydrogen bonding, and reactions with electrophiles. The ethyl group at the 6-position introduces a degree of lipophilicity, influencing its solubility in organic solvents. A thorough understanding of these properties is paramount for its effective application in research and development.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential before delving into its solubility and stability.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 122.17 g/mol | --INVALID-LINK-- |

| Appearance | Typically a solid at room temperature. | General knowledge based on similar compounds. |

| pKa | The pyridine nitrogen and the amino group contribute to its basicity. The pKa would be a critical parameter for understanding its behavior in aqueous solutions at different pH values. | General chemical principles of aminopyridines. |

Solubility Profile: A Guide to Solvent Selection

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key parameter in designing synthetic workups, purification strategies, and formulations. While specific quantitative solubility data for this compound is not extensively available in public literature, its solubility profile can be inferred from its structural features and data on analogous compounds.

General Solubility Characteristics

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[1] This solubility tends to decrease as the size of the hydrophobic alkyl group increases.[1] Amines are also readily soluble in organic solvents such as alcohols, benzene, and ether.[1] For the closely related compound, 3-aminopyridine, it is described as being moderately soluble in water and soluble in organic solvents like ethanol and chloroform.[2][3]

Based on these principles, this compound is expected to exhibit the following solubility characteristics:

-

Aqueous Solubility: Likely to be moderately soluble in water. The presence of the ethyl group may slightly decrease its aqueous solubility compared to 3-aminopyridine. Its solubility in aqueous media will be highly dependent on the pH, with increased solubility in acidic conditions due to the protonation of the pyridine nitrogen and the amino group.

-

Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as in less polar solvents like chloroform and benzene.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely used isothermal shake-flask method, is recommended.[4]

Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffered solutions at various pH, ethanol, methanol, acetonitrile, acetone, ethyl acetate, toluene)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated alternative quantitative method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Data Presentation: The experimentally determined solubility data should be summarized in a table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL or g/L) |

| Water | 25 | Experimentally Determined Value |

| pH 2 Buffer | 25 | Experimentally Determined Value |

| pH 7.4 Buffer | 25 | Experimentally Determined Value |

| Ethanol | 25 | Experimentally Determined Value |

| Acetonitrile | 25 | Experimentally Determined Value |

Visualization of the Solubility Determination Workflow

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Stability Profile: Understanding Degradation Pathways

The chemical stability of a compound is a critical attribute that influences its shelf-life, formulation, and potential for generating impurities. For this compound, the primary sites for degradation are the amino group and the pyridine ring.

Potential Degradation Pathways

Based on the chemical structure and literature on similar aminopyridine compounds, the following degradation pathways are plausible:

-

Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[5] The pyridine nitrogen, with its lone pair of electrons, is a primary site for oxidation. The amino group can also be oxidized.

-

Hydrolysis: While the pyridine ring itself is generally stable to hydrolysis, substituted aminopyridines can undergo hydrolytic degradation under strongly acidic or basic conditions. The kinetics of hydrolytic deamination of aminopyrimidines have been shown to be dependent on the hydroxide concentration in alkaline solutions.[6]

-

Photodegradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms.[5] Photodegradation of pyridine derivatives can lead to the formation of various by-products, including those resulting from the oxidation of the pyridine ring.[7]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[5] The following protocols are based on ICH guidelines and can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

A control sample, protected from the stress condition, should be analyzed in parallel.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat the sample solution with an acid (e.g., 0.1 N or 1 N HCl).

-

Heat the solution (e.g., at 60-80 °C) for a defined period.

-

Neutralize the sample before analysis.

-

-

Base Hydrolysis:

-

Treat the sample solution with a base (e.g., 0.1 N or 1 N NaOH).

-

Heat the solution (e.g., at 60-80 °C) for a defined period.

-

Neutralize the sample before analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with an oxidizing agent (e.g., 3% or 30% hydrogen peroxide).

-

Keep the solution at room temperature or slightly elevated temperature for a defined period.

-

-

Thermal Degradation (Dry Heat):

-

Expose the solid compound to elevated temperatures (e.g., 60-80 °C) in a controlled oven.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

Visualization of a Potential Oxidative Degradation Pathway

Caption: A potential oxidative degradation pathway of this compound to its N-oxide.

Analytical Methodologies for Quantification and Stability Assessment

A robust and validated analytical method is the cornerstone of accurate solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the analysis of aminopyridines and their degradation products.

Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile or methanol | Provides good peak shape and resolution. The acidic modifier helps to protonate the basic nitrogens, leading to better chromatography. |

| Gradient Elution | A gradient from low to high organic phase concentration | Allows for the elution of both the parent compound and potentially more or less polar degradation products within a reasonable run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

| Detection Wavelength | Determined by UV-Vis scan of this compound (typically in the range of 240-280 nm) | Maximizes sensitivity for the analyte. A photodiode array (PDA) detector is recommended to monitor for peak purity and the emergence of degradation products with different UV spectra. |

| Injection Volume | 10-20 µL | A typical injection volume for standard HPLC analysis. |

Analytical Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.995 is generally acceptable.[9]

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. It is often reported as percent recovery.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of the Analytical Method Validation Workflow

Caption: A logical workflow for the validation of a stability-indicating analytical method.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this molecule is limited, the principles and protocols outlined, based on analogous compounds and established scientific guidelines, offer a robust starting point for researchers. The generation of precise solubility and stability data through the described experimental workflows will be invaluable for the successful development of new chemical entities and pharmaceutical products incorporating this versatile building block. Future work should focus on the experimental determination of these key parameters to build a more complete and quantitative profile of this compound.

References

- 1. byjus.com [byjus.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pharmaguddu.com [pharmaguddu.com]

Foreword: Navigating Data Gaps with Chemical Class Principles

An In-Depth Technical Guide to the Safe Handling of 6-Ethylpyridin-3-amine

This guide provides a comprehensive overview of the safety and handling precautions for this compound. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. As of the date of this publication, detailed, peer-reviewed safety and toxicological data specifically for this compound is not extensively available in the public domain.

Therefore, this document is constructed upon the foundational principles of handling aromatic amines and substituted pyridines, classes of compounds known for their potential toxicity.[1][2] The recommendations herein are synthesized from Safety Data Sheets (SDS) of structurally analogous chemicals, established laboratory safety protocols, and regulatory guidelines. The causality behind each recommendation is explained to empower the user with the knowledge to make informed risk assessments. This guide should be used in conjunction with a thorough, case-by-case risk assessment conducted by qualified safety professionals within your institution.

Section 1: Hazard Identification and Toxicological Profile

This compound belongs to the aromatic amine family, a class of compounds recognized for potential health hazards, including toxicity and carcinogenicity.[1][2] The primary routes of exposure are inhalation, ingestion, and dermal absorption.[1] Due to their lipid solubility, many aromatic amines are readily absorbed through the skin.[1]

GHS Classification (Anticipated)

Based on data from analogous compounds such as 2-Amino-6-methylpyridine and other aminopyridines, the following Globally Harmonized System (GHS) classification should be anticipated for this compound.

| Hazard Class | Hazard Category | GHS Hazard Statement | Source Citation |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [3][4] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | [3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3][5] |

Toxicological Summary

-

Acute Effects: Exposure can lead to irritation of the skin, eyes, and respiratory tract.[3][5] Ingestion and dermal absorption are of particular concern, with the potential for systemic toxicity.[3][4] Symptoms of acute exposure to similar aromatic amines can include irritation, dizziness, headache, and in severe cases, methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

-

Chronic Effects: Prolonged or repeated exposure to aromatic amines as a class has been associated with damage to internal organs and an increased risk of cancer.[1][2] While no specific carcinogenicity data exists for this compound, this potential should be a primary consideration in all handling procedures.

-

Routes of Exposure: Due to its anticipated physical state as a solid with a relatively low melting point, exposure can occur via inhalation of dust, accidental ingestion, and skin or eye contact.[3] Aromatic amines are often readily absorbed through the skin, making dermal contact a significant exposure route.[1]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

To ensure personnel safety, a multi-layered approach to hazard control is mandatory. The "Hierarchy of Controls" prioritizes the most effective measures for risk reduction.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transfers, and manipulations of the solid or solutions should be performed within the fume hood to prevent inhalation of dust or vapors.[6][7] For highly sensitive operations or when handling larger quantities, a glovebox may be warranted. An eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for aromatic amines.[10]

-

Restricted Access: The area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully. It is not a substitute for robust engineering and administrative controls.[10]

-

Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[3][12] A face shield should also be worn when there is a risk of splashing.[11]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[11][13] Given the high dermal toxicity, consider double-gloving. Dispose of contaminated gloves immediately and wash hands.[11]

-

Lab Coat: A chemically resistant lab coat is required. Ensure it is fully buttoned.

-

Protective Clothing: For procedures with a higher risk of exposure, consider a full protective suit.[4]

-

-

Respiratory Protection: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8][13]

Section 3: Standard Operating Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Objective: To manipulate (weigh, dissolve, transfer) this compound while minimizing exposure risk.

Materials:

-

This compound

-

Appropriate solvent

-

Spatula, glassware

-

Analytical balance

-

Required PPE (as per Section 2.3)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE: lab coat, chemical safety goggles, and double gloves.

-

Assemble all necessary equipment (glassware, spatula, etc.) inside the fume hood.

-

Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.

-

-

Weighing and Transfer:

-

Perform all weighing operations within the fume hood. If the balance cannot be placed inside the hood, use a tared, sealed container to transport the material to and from the balance.

-

Carefully open the container of this compound, avoiding the creation of airborne dust.

-

Use a clean spatula to transfer the desired amount of the solid to a tared container.

-

Securely close the primary container immediately after use.

-

-

Dissolution and Use:

-

If making a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

-

Perform all subsequent experimental steps involving the compound within the fume hood.

-

-

Post-Handling:

-

Decontaminate all non-disposable equipment that came into contact with the chemical.

-

Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

-

Wipe down the work surface of the fume hood. Dispose of the absorbent liner as hazardous waste.

-

Remove the remaining PPE in the correct order (inner gloves, lab coat, eye protection) to avoid cross-contamination.

-

Wash hands thoroughly with soap and water.

-

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[3][7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention as dermal exposure can be fatal.[3][4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[3][15]

Accidental Release Measures

A prompt and planned response is crucial to mitigate the hazards of a spill.

Caption: A systematic workflow for responding to a chemical spill.

-

Personal Precautions: Evacuate non-essential personnel.[3] Ensure adequate ventilation. Do not handle the spill without the appropriate PPE, including respiratory protection.[4] Avoid generating dust.[3]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[3][11]

-

Containment and Cleanup: For solid spills, carefully sweep or shovel the material into a suitable container for disposal without creating dust.[4][12] Use a plastic-backed absorbent material to cover the spill area first if there is a risk of aerosolization. All materials used for cleanup should be treated as hazardous waste.[13]

Section 5: Storage and Disposal

Storage

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[3][10][12]

-

The storage area should be locked and accessible only to authorized personnel.[3]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[8][12]

Disposal

All waste containing this compound, including contaminated lab supplies and rinseates, must be treated as hazardous waste.[13]

-

Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[16][17] The label must include the words "Hazardous Waste" and the full chemical name.[17]

-

Rinsate: The first rinse of any container that held the material must be collected and disposed of as hazardous waste.[17] For highly toxic chemicals, the first three rinses should be collected.[17]

-

Professional Disposal: Arrange for collection by a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[3][13] Do not dispose of this chemical down the drain or in regular trash.[17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdc.gov [cdc.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. international.skcinc.com [international.skcinc.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. lobachemie.com [lobachemie.com]

- 15. assets.greenbook.net [assets.greenbook.net]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Navigating the Aminopyridine Landscape: A Technical Guide for Researchers

A note on the subject of this guide: While the initial focus was on the commercial suppliers and technical data for 6-Ethylpyridin-3-amine, a comprehensive search of scientific and commercial databases reveals a significant lack of available information for this specific compound. In contrast, closely related analogs such as 6-Methylpyridin-3-amine and 6-Chloropyridin-3-amine are well-documented and readily available, serving as crucial building blocks in pharmaceutical research and development. This guide, therefore, will provide an in-depth technical overview of these commercially accessible and scientifically relevant aminopyridine scaffolds as a valuable resource for researchers, scientists, and drug development professionals. The principles, protocols, and applications discussed herein are likely to be highly transferable to the study of other substituted aminopyridines.

The Aminopyridine Scaffold: A Cornerstone in Medicinal Chemistry

Aminopyridines are a class of heterocyclic organic compounds that are foundational to the development of numerous therapeutic agents. Their rigid aromatic structure, combined with the hydrogen bonding capabilities of the amine substituent, makes them ideal pharmacophores for interacting with biological targets. The position of the amino group and other substituents on the pyridine ring allows for fine-tuning of the molecule's electronic properties, solubility, and metabolic stability, making them a versatile tool in the medicinal chemist's arsenal.

Derivatives of aminopyridines are integral to a wide range of pharmaceuticals, from antibiotics and pain management medications to antidepressants.[1] The strategic modification of the aminopyridine core is a key strategy in the discovery of novel drugs.[2]

Commercial Availability of Key Aminopyridine Building Blocks

For researchers looking to incorporate aminopyridine scaffolds into their synthetic workflows, a number of commercial suppliers offer a range of derivatives. While this compound is not readily found, the following related compounds are commercially available:

| Compound | CAS Number | Representative Suppliers |

| 6-Methylpyridin-3-amine | 3430-14-6 | BLD Pharm[3], Home Sunshine Pharma[4] |

| 2-Amino-6-methylpyridine | 1824-81-3 | Sigma-Aldrich (MilliporeSigma)[5] |

| 6-Chloropyridin-3-amine | 5350-93-6 | BenchChem |

| 2-Ethyl-6-methylpyridin-3-amine | 1344663-48-4 | BLD Pharm[6] |

| 6-ETHYLPYRIDIN-2-AMINE | 21717-29-3 | Matrix Fine Chemicals[7] |

It is recommended to contact the suppliers directly for the most up-to-date product specifications, availability, and pricing.

Synthesis of Aminopyridine Scaffolds

The synthesis of substituted aminopyridines can be achieved through various established chemical routes. A common and well-documented method for the preparation of 6-Methylpyridin-3-amine involves the Hofmann rearrangement of 3-pyridinecarboxamide.[8]

Representative Synthesis of 6-Methylpyridin-3-amine[8]

This protocol describes the synthesis of 6-Methylpyridin-3-amine from 3-pyridinecarboxamide.